5-Propylfuran-2-carboxamide
Description
5-Propylfuran-2-carboxamide is a furan-derived organic compound characterized by a propyl substituent at the 5-position of the furan ring and a carboxamide functional group at the 2-position. The propyl group enhances lipophilicity compared to polar substituents like formyl or fluoro groups, which may influence solubility, bioavailability, and metabolic stability .
Properties
CAS No. |
101870-30-8 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5-propylfuran-2-carboxamide |
InChI |
InChI=1S/C8H11NO2/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3,(H2,9,10) |
InChI Key |
XBKICBSRIFSMMJ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(O1)C(=O)N |
Canonical SMILES |
CCCC1=CC=C(O1)C(=O)N |
Synonyms |
2-Furamide,5-propyl-(6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key differences between 5-Propylfuran-2-carboxamide and related compounds:
Key Observations:
- Structural Influence on Properties: The propyl group in this compound increases lipophilicity compared to the polar formyl group in 5-Formylfuran-3-carboxylic acid. This difference may enhance membrane permeability in biological systems but reduce aqueous solubility . The carboxamide group in the target compound is less acidic and more hydrolytically stable than the carboxylic acid groups in its analogs, suggesting utility in stable drug formulations .
Safety and Handling :
Research Implications and Limitations
- Gaps in Data : Direct studies on this compound are absent in the provided evidence. Conclusions are extrapolated from structural analogs, necessitating experimental validation.
- Synthetic Versatility : The propyl and carboxamide groups offer modularity for derivatization, aligning with trends in medicinal chemistry for optimizing pharmacokinetic profiles .
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